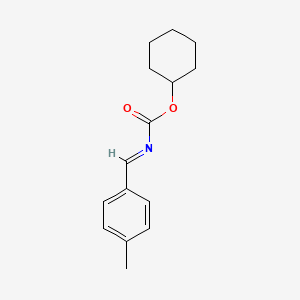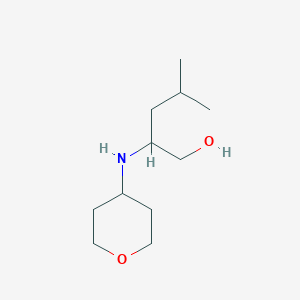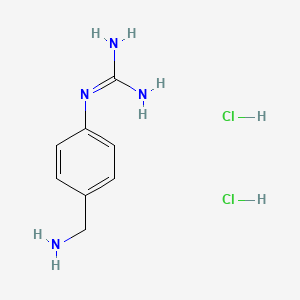
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride is a chemical compound with the molecular formula C8H14Cl2N4. It is commonly used in research and industrial applications due to its unique chemical properties. The compound is characterized by the presence of a guanidine group attached to a benzene ring, which is further substituted with an aminomethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride typically involves the reaction of 4-(aminomethyl)benzonitrile with guanidine hydrochloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function. The compound may also interact with specific pathways, modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
4-Guanidinobenzylamine: Similar in structure but with different functional groups.
N-[4-(Aminomethyl)phenyl]guanidine: Another related compound with similar properties.
Uniqueness
1-(4-(Aminomethyl)phenyl)guanidinedihydrochloride is unique due to its specific substitution pattern and the presence of both guanidine and aminomethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H14Cl2N4 |
|---|---|
Molecular Weight |
237.13 g/mol |
IUPAC Name |
2-[4-(aminomethyl)phenyl]guanidine;dihydrochloride |
InChI |
InChI=1S/C8H12N4.2ClH/c9-5-6-1-3-7(4-2-6)12-8(10)11;;/h1-4H,5,9H2,(H4,10,11,12);2*1H |
InChI Key |
IHXURFIRYDRFTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


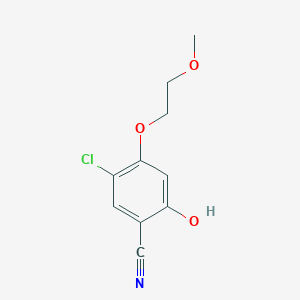
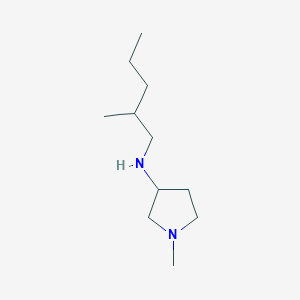
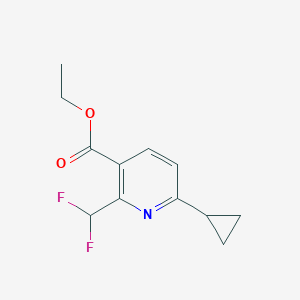
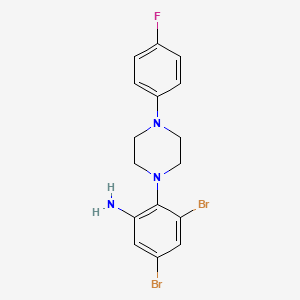
![2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetaldehyde](/img/structure/B13006864.png)
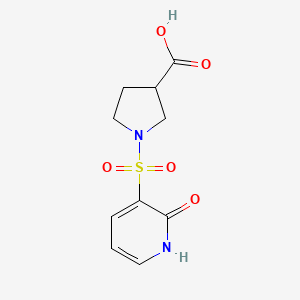
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
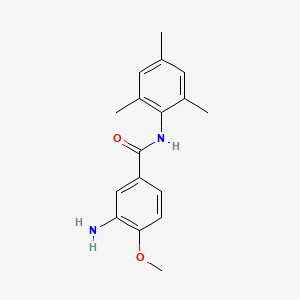
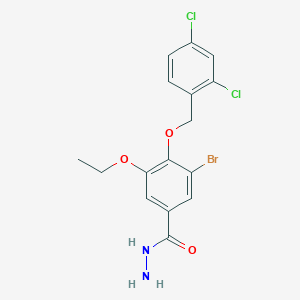
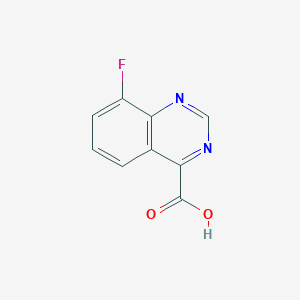
![6-Isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13006883.png)
